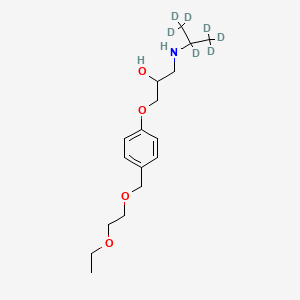
rac Ketoprofen Amide-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Ketoprofen Amide-13C,d3: is a labeled amide derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the incorporation of isotopes Carbon-13 and Deuterium (d3), making it useful in various scientific research applications, particularly in the fields of pharmacology and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rac Ketoprofen Amide-13C,d3 typically involves nucleophilic substitution reactions. The process begins with the synthesis of labeled amine reagents, which are then reacted with Ketoprofen to form the desired amide compound. The reaction conditions must be carefully controlled to ensure the purity and accuracy of the isotopic labeling .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to maintain the integrity of the isotopic labels .
Analyse Chemischer Reaktionen
Types of Reactions: rac Ketoprofen Amide-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
rac Ketoprofen Amide-13C,d3 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Investigating metabolic pathways in vivo using stable isotope labeling.
Environmental Studies: Serving as standards for detecting environmental pollutants.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening.
Wirkmechanismus
rac Ketoprofen Amide-13C,d3, like its parent compound Ketoprofen, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The labeled isotopes do not alter the mechanism of action but allow for detailed study of the drug’s pharmacodynamics and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory properties.
Naproxen: A long-acting NSAID used for pain relief and inflammation.
Uniqueness: rac Ketoprofen Amide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the detailed behavior of the compound in biological systems is crucial.
Eigenschaften
CAS-Nummer |
1346603-74-4 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
257.312 |
IUPAC-Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanamide |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/i1+1D3 |
InChI-Schlüssel |
KLWMCJJRUWWDSW-KQORAOOSSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Synonyme |
3-Benzoyl-α-(methyl-13C,d3)benzeneacetamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B584798.png)








![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

